N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound belongs to a class of molecules designed via virtual screening and molecular docking targeting falcipain-2, a cysteine protease critical in Plasmodium falciparum metabolism, to develop antimalarial agents . Structurally, it incorporates a 4-fluorobenzyl group and a 3-methylphenyl substituent on the sulfonamide nitrogen, which may enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-3-2-4-18(11-15)25(12-16-5-7-17(21)8-6-16)28(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXMQPWENRDVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common method involves the reaction between enaminonitriles and benzohydrazides under microwave-mediated conditions . This method is advantageous due to its efficiency and the absence of metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis or employing alternative methods such as continuous flow synthesis. These methods ensure consistent quality and yield, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a means to modify the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
Biological Activity
N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a distinct triazolo-pyridine core structure that contributes to its biological properties. The presence of a sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the triazolo-pyridine class exhibit notable antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro evaluations revealed minimum inhibitory concentrations (MIC) as low as to μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Antimalarial Activity
A significant focus has been placed on the antimalarial potential of this compound class. A study involving a virtual library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides identified several candidates with promising in vitro antimalarial activity against Plasmodium falciparum. Notably, two compounds demonstrated IC50 values of μM and μM respectively .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in pathogen survival and proliferation:
- Inhibition of Protein Kinases : This compound has been shown to modulate protein kinase activity, which is crucial for various cellular processes including proliferation and apoptosis .
- Targeting Falcipain-2 : In antimalarial studies, the compound's interaction with falcipain-2 was highlighted as a key mechanism for its inhibitory effects on Plasmodium falciparum .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are reported for preparing triazolopyridine sulfonamide derivatives, and how can they be optimized?
The compound is synthesized via cyclization of hydrazinylpyridine sulfonamide precursors with ortho-esters (e.g., methyl ortho-acetate). Critical parameters include:
- Reagent stoichiometry : A 1:1.25 molar ratio of hydrazinyl precursor to ortho-ester improves cyclization efficiency .
- Solvent and temperature : Refluxing in anhydrous ethanol under nitrogen achieves yields of 70–82% .
- Purification : Recrystallization from ethanol/water mixtures yields pure solids (e.g., 164–177°C melting points) . Example : Compound 6e (N-(4-fluorophenyl)-3-methyl-triazolopyridine sulfonamide) was synthesized in 80% yield using this protocol .
Q. Which analytical techniques are essential for characterizing triazolopyridine sulfonamides, and how are spectral discrepancies resolved?
Key techniques include:
- 1H-NMR : Aromatic protons (δ 6.70–8.79 ppm) and sulfonamide NH (δ 10.22–11.44 ppm) confirm regiochemistry .
- Elemental analysis : Validates purity (e.g., C, H, N, S within 0.1% of theoretical values) .
- Melting points : Sharp ranges (e.g., 164–177°C) indicate homogeneity . Resolution of discrepancies : Use 2D NMR (e.g., HSQC, NOESY) to distinguish overlapping aromatic signals or confirm substituent positions .
Q. How do substituents on the triazolopyridine core influence physicochemical properties?
Substituents affect melting points, solubility, and spectral features:
Advanced Research Questions
Q. What strategies address contradictions between computational predictions and experimental bioactivity data?
- Solubility correction : Adjust in silico models for logP discrepancies (e.g., fluorophenyl groups increase lipophilicity) .
- Protonation states : Validate sulfonamide ionization (pKa ~9–11) under assay conditions to align docking studies with in vitro results . Case study : In antimalarial studies, methyl-substituted derivatives showed lower IC50 despite higher predicted solubility, suggesting active transport mechanisms .
Q. How can structure-activity relationship (SAR) studies guide the design of triazolopyridine sulfonamides?
- Substituent effects : 3-Methyl groups enhance metabolic stability (t1/2 >4 hrs in microsomes), while fluorophenyl groups improve target binding (ΔG = -9.2 kcal/mol) .
- Bioisosteres : Replace sulfonamide with carboxamide (e.g., ) to reduce renal toxicity while retaining potency .
Q. What mechanistic insights explain regioselectivity in triazolopyridine cyclization?
- Kinetic vs. thermodynamic control : Methyl ortho-acetate favors 6-sulfonamide products due to steric hindrance at the 8-position .
- Acid catalysis : Trace HCl (from ortho-ester decomposition) accelerates hydrazine cyclization, confirmed by deuterium-labeling studies .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
